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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical data available
for ATRN-119, a novel macrocyclic Ataxia Telangiectasia and Rad3-related (ATR) kinase
inhibitor. ATRN-119 is currently in development for the treatment of solid tumors, and this
document aims to objectively present its performance, supported by available experimental
data, in comparison to other ATR inhibitors.

Executive Summary

ATRN-119 is an orally bioavailable, potent, and selective inhibitor of ATR kinase, a critical
component of the DNA Damage Response (DDR) pathway.[1] Cancer cells with underlying
DDR defects or high levels of replication stress are often highly dependent on the ATR
signaling pathway for survival, making it a promising therapeutic target. Preclinical studies have
demonstrated the anti-proliferative activity of ATRN-119 in various cancer cell lines and tumor
growth inhibition in xenograft models.[1][2] An ongoing Phase 1/2a clinical trial (ABOYA-119;
NCT04905914) is evaluating the safety and efficacy of ATRN-119 in patients with advanced
solid tumors harboring DDR mutations.[2][3]

Data Presentation

In Vitro Data: Comparative Cellular Activity of ATR
Inhibitors
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The following table summarizes the in vitro activity of ATRN-119 and other clinical-stage ATR

inhibitors across various cancer cell lines.

) Cancer
Compound Target Cell Line IC50 (nM) Reference
Type
Ovarian,
Data not
Colon, ] )
ATRN-119 ATR ) Various publicly [2][3]
Pancreatic, _
available
Prostate
Ceralasertib ) ] 1
ATR Multiple Various ) ] [4]
(AZD6738) (biochemical)
H23, H460, .
Lung Not specified [4]
A549, H358
Berzosertib 19
(M6620/VX- ATR Multiple Various ] ] [5]
(biochemical)
970)
Multiple Various 19 (cellular) [6]

Note: Specific IC50 values for ATRN-119 in various cell lines are not yet publicly available in

detail. Preclinical data indicates potent anti-proliferative activity.[2][3]

In Vivo Data: Comparative Xenograft Efficacy of ATR

Inhibitors

The table below presents a summary of the in vivo efficacy of ATRN-119 and comparator

compounds in preclinical tumor models.
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Animal Dosing
Compound Tumor Type Outcome Reference
Model Schedule
Colon, ]
Xenograft ] Daily oral Tumor growth
ATRN-119 ) Pancreatic, ) )
(mice) dosing suppression
Prostate
BRCA2- .
o Daily oral
deficient o o
) dosing (in Significant
) high-grade o
PDX (mice) combination tumor [1]
serous _ _
) with PARP reduction
ovarian o
inhibitor)
cancer
Ceralasertib Xenograft H460 and 50 mg/kg, Tumor growth
(AZD6738) (mice) H23 (Lung) p.o. inhibition
) 25 mg/kg (in
Triple- o )
) ) combination Optimal
PDX (mice) negative ] [7]
with tumor control
breast cancer .
carboplatin)
) Single dose
Berzosertib Enhanced
Xenograft 12-24h post- ]
(M6620/VX- ) Lung cancer efficacy of [5]
(mice) chemotherap ] i
970) cisplatin
y

Note: Quantitative tumor growth inhibition (TGI) percentages for ATRN-119 are not yet detailed
in public releases.

Clinical Data: Preliminary Efficacy of ATRN-119 (ABOYA-
119 Trial)

The ongoing Phase 1/2a ABOYA-119 trial is assessing ATRN-119 in patients with advanced
solid tumors with DDR mutations.
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Dose Level Patient Population Best Response Reference
) Advanced solid Stable Disease (1
50 mg daily ] [8]
tumors patient)

Stable Disease with

] ) Advanced solid tumor shrinkage (7%,
550 mg twice daily ) [9]
tumors 14%, 21%in 3
patients)

Note: This data is from an ongoing trial and represents early findings.

Experimental Protocols
In Vitro Cell Proliferation Assay

Cell Lines: A panel of human cancer cell lines with and without known DDR mutations.

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of
the ATR inhibitor (e.g., ATRN-119, Ceralasertib, Berzosertib) for a specified period (e.g., 72
hours).

Analysis: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo
assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is
calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

Animal Model: Immunocompromised mice (e.g., nude or SCID).

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the
mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are
implanted.

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and
control groups. The ATR inhibitor is administered orally or via injection according to a defined
schedule.
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e Analysis: Tumor volume is measured regularly using calipers. Body weight is monitored as
an indicator of toxicity. At the end of the study, tumors may be excised for further analysis
(e.g., pharmacodynamic markers).

Phase 1/2a Clinical Trial (ABOYA-119)

o Study Design: Open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.
The Phase 1 portion follows a standard 3+3 design to determine the maximum tolerated
dose (MTD) and recommended Phase 2 dose (RP2D).

» Patient Population: Patients with advanced solid tumors harboring at least one mutation in a
predefined panel of DDR-related genes who have failed standard therapies.

¢ Intervention: Oral administration of ATRN-119 on a continuous daily or twice-daily schedule.
o Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of ATRN-119.

o Secondary Objectives: To assess the preliminary anti-tumor activity of ATRN-119.

Mandatory Visualization
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ATR Signaling Pathway and Inhibition by ATRN-119
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Caption: ATRN-119 inhibits the ATR kinase, a key regulator of the DNA damage response.
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Preclinical to Clinical Workflow for ATRN-119
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Caption: The development pathway for ATRN-119 from laboratory studies to clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1669122?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/369804265_Abstract_6177_ATRN-119_and_ATRN-W1051_Novel_and_potentially_well_tolerated_ATR_and_WEE1_inhibitors_for_targeted_cancer_treatment
https://aacrjournals.org/clincancerres/article/27/17/4700/671664/Phase-I-Study-of-Ceralasertib-AZD6738-a-Novel-DNA
https://www.healthcap.eu/media/aprea-therapeutics-announces-dosing-of-first-patient-in-phase-1-2a-clinical-trial-of-oral-atr-inhibitor-atrn-119-for-the-treatment-of-advanced-solid-tumors/
https://www.healthcap.eu/media/aprea-therapeutics-announces-dosing-of-first-patient-in-phase-1-2a-clinical-trial-of-oral-atr-inhibitor-atrn-119-for-the-treatment-of-advanced-solid-tumors/
https://www.healthcap.eu/media/aprea-therapeutics-announces-dosing-of-first-patient-in-phase-1-2a-clinical-trial-of-oral-atr-inhibitor-atrn-119-for-the-treatment-of-advanced-solid-tumors/
https://www.selleckchem.com/products/azd6738.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8368196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8368196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8368196/
https://cdn.clinicaltrials.gov/large-docs/22/NCT02567422/Prot_SAP_000.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398170/
https://firstwordpharma.com/story/5961003
https://www.benchchem.com/product/b1669122#comparing-in-vitro-and-in-vivo-data-for-ck-119
https://www.benchchem.com/product/b1669122#comparing-in-vitro-and-in-vivo-data-for-ck-119
https://www.benchchem.com/product/b1669122#comparing-in-vitro-and-in-vivo-data-for-ck-119
https://www.benchchem.com/product/b1669122#comparing-in-vitro-and-in-vivo-data-for-ck-119
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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